molecular formula C11H17ClN2OS B1381895 4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride CAS No. 1579809-60-1

4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride

Cat. No.: B1381895
CAS No.: 1579809-60-1
M. Wt: 260.78 g/mol
InChI Key: QREXKLOGLXFEPE-UHFFFAOYSA-N
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Description

“4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride” is a chemical compound with the molecular formula C11H17ClN2OS . It is used in various chemical reactions and has been documented in several chemical databases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2OS.ClH/c12-5-1-2-11(14)13-6-3-10-9(8-13)4-7-15-10;/h4,7H,1-3,5-6,8,12H2;1H . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .

Scientific Research Applications

Synthesis and Application in Dye Manufacturing

The thieno[3,2-b]pyridine derivatives, closely related to 4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride, have been utilized in the synthesis of disperse dyes. These dyes, when applied to polyester fibers, exhibit unique spectral characteristics and fastness properties (Ho, 2005).

Photophysical Properties in Antitumor Applications

Studies on the photophysical properties (absorption and fluorescence) of thieno[3,2-b]pyridine derivatives have been conducted. These compounds show significant fluorescence quantum yields and solvatochromic behavior. Their incorporation in lipid membranes and nanoliposome formulations indicates potential applications in antitumor drug delivery (Carvalho et al., 2013).

Intermediate in Pharmaceutical Synthesis

The compound is an intermediate in the synthesis of prasugrel, a medication used to prevent blood clots. The synthesis involves a series of reactions including diazotization and hydrolysis, demonstrating its importance in pharmaceutical manufacturing (Weihui, 2013).

Role in Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques utilize thieno[3,2-b]pyridine derivatives for creating various amino derivatives. This approach highlights the compound's utility in developing new chemical synthesis methods (Ankati & Biehl, 2010).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c12-5-1-2-11(14)13-6-3-10-9(8-13)4-7-15-10;/h4,7H,1-3,5-6,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREXKLOGLXFEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride
Reactant of Route 3
4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride
Reactant of Route 4
4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride
Reactant of Route 5
4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride
Reactant of Route 6
4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride

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